C.I. Pigment Red 52:1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

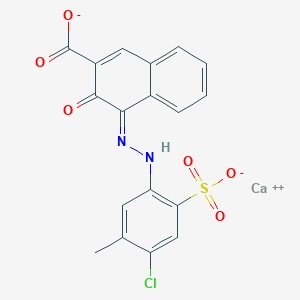

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O6S.Ca/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYYVXRIDZRFPW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11CaClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066270 | |

| Record name | C.I. Pigment Red 52, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid | |

| Record name | 2-Naphthalenecarboxylic acid, 4-[2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17852-99-2 | |

| Record name | 2-Naphthalenecarboxylic acid, 4-(2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl)-3-hydroxy-, calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017852992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 4-[2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 52, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Pigment Red 52:1: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of C.I. Pigment Red 52:1, a prominent monoazo lake pigment. This document outlines its chemical identity, physicochemical properties, and a detailed synthesis protocol, tailored for professionals in research and development.

Core Identification and Chemical Structure

This compound, identified by the CAS Number 17852-99-2 , is a calcium salt of a sulfonated azo dye.[1][2] Its chemical structure is characterized by a single azo group (-N=N-) which classifies it as a monoazo pigment.[1][2] The ":1" in its name specifically denotes the calcium salt form.[1]

Molecular Formula: C₁₈H₁₁CaClN₂O₆S[1][2]

| Identifier | Value |

| C.I. Name | Pigment Red 52:1 |

| C.I. Number | 15860:1[1][2][3] |

| CAS Number | 17852-99-2[1][2][3] |

| EINECS Number | 241-808-5[3][4] |

| Molecular Formula | C₁₈H₁₁CaClN₂O₆S[1][2] |

| Molecular Weight | 458.89 g/mol [1][2] |

| Chemical Group | Monoazo Lake[1][4] |

| Synonyms | Lithol Scarlet Red S6B, BON Rubine C, Macatawa Red[2][4][5] |

Physicochemical and Performance Properties

This compound is a brilliant red powder with a bluish shade.[1][4] Its performance characteristics, such as heat and light stability, are crucial for its various applications. The pigment is insoluble in ethanol and its solubility in water is described as yielding a yellow-red solution.[2] It exhibits moderate acid and alkali resistance.[3][6]

| Property | Value |

| Appearance | Red powder[1][4] |

| Shade | Bluish Red[1][4] |

| Heat Resistance | 180°C[1][3][4] |

| Light Fastness (Blue Wool Scale) | 6 (out of 8)[1][4] |

| Oil Absorption | 30-55 g/100g [1][4] |

| Density | 1.6 - 1.68 g/cm³[1][4] |

| pH Value | 6.0 - 8.0[1][4] |

| Water Resistance | 5[3] |

| Acid Resistance | 2-5[3][4] |

| Alkali Resistance | 3-5[3][4] |

| Alcohol Resistance | 3-5[3][4] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a multi-stage process that involves diazotization, azo coupling, and subsequent laking (salt formation).

Materials:

-

2-Amino-5-chloro-4-methylbenzenesulfonic acid (also known as 2B Acid)

-

Sodium nitrite

-

Hydrochloric acid

-

3-Hydroxy-2-naphthoic acid (BONA)

-

Sodium hydroxide

-

Calcium chloride

Methodology:

-

Diazotization: 2-Amino-5-chloro-4-methylbenzenesulfonic acid is diazotized in an aqueous solution using sodium nitrite and hydrochloric acid at a low temperature (typically 0-5°C) to form the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of 3-Hydroxy-2-naphthoic acid that has been dissolved in an aqueous sodium hydroxide solution. This coupling reaction forms the soluble azo dye.

-

Laking/Precipitation: The final pigment is precipitated by adding a solution of calcium chloride to the solution of the azo dye. The calcium ions replace the sodium ions, forming the insoluble calcium salt, this compound.

-

Isolation and Purification: The precipitated pigment is then filtered, washed extensively with water to remove any unreacted starting materials and soluble salts, and finally dried to yield the final product.

Caption: Synthesis workflow for this compound.

Applications and Research Interest

While primarily used in printing inks (especially solvent-based packaging inks), paints, and plastics, the well-defined chemical structure and properties of this compound make it a subject of research interest.[3][4][6] Current research focuses on enhancing its performance characteristics, such as thermal and light stability, and modifying its physical properties like particle size and surface characteristics to improve its dispersibility in various media.[1]

References

- 1. This compound | 17852-99-2 | Benchchem [benchchem.com]

- 2. dyestuffintermediates.com [dyestuffintermediates.com]

- 3. Pigment Red 52:1 - SY Chemical Co., Ltd. [sypigment.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. echemi.com [echemi.com]

- 6. Pigment Red 52:1 - CAS No.17852-99-2 - BON Rubine - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

An In-depth Technical Guide to the Synthesis of C.I. Pigment Red 52:1

Audience: Researchers, scientists, and drug development professionals.

Abstract

C.I. Pigment Red 52:1 is a significant monoazo pigment widely utilized in various industrial applications, including printing inks and coatings.[1][2][3] This technical guide provides a comprehensive overview of its synthesis, which is primarily achieved through a three-stage process: the diazotization of an aromatic amine, a subsequent coupling reaction to form a monoazo compound, and a final salt formation (laking) to yield the insoluble pigment.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and logical process relationships to aid in understanding the core chemical transformations.

Core Synthesis Mechanism

The synthesis of this compound is a well-established example of azo chemistry. The overall process can be broken down into three fundamental stages:

-

Diazotization: The process commences with the diazotization of 2-amino-5-chloro-4-methylbenzenesulfonic acid (also known as C Acid).[1][4] This reaction involves treating the primary aromatic amine with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures to form a reactive diazonium salt.[1]

-

Azo Coupling: The diazonium salt is an electrophile that then reacts with a coupling component, in this case, 3-hydroxy-2-naphthoic acid (BONA).[1][4] This electrophilic substitution reaction occurs under alkaline conditions and results in the formation of the characteristic azo chromophore (-N=N-), which is responsible for the pigment's color.[1] The product at this stage is a water-soluble azo dye.[1]

-

Laking (Salt Formation): The final step is the conversion of the soluble azo dye into an insoluble pigment through precipitation with a metal salt.[1] For this compound, a calcium salt, typically calcium chloride, is used.[1] This process, known as laking, renders the pigment insoluble in water and most organic solvents, a crucial property for its application.[1]

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of this compound, based on established laboratory procedures.

The initial step is the formation of the diazonium salt from 2-amino-5-chloro-4-methylbenzenesulfonic acid.

-

Procedure:

-

A solution of 2-amino-5-chloro-p-toluenesulfonic acid (0.1 mol) is prepared in water (500 ml) with the addition of sodium hydroxide (6.4 g).[5]

-

The solution is cooled to a temperature range of 0–5°C using an ice bath.[1][4][5]

-

Concentrated hydrochloric acid (40 ml) is added to the cooled solution.[5]

-

A solution of sodium nitrite (7.2 g, 0.104 mol) in water (100 ml) is then added slowly while maintaining the temperature between 0 and 5°C to ensure the stability of the diazonium salt.[1][5]

-

The resulting suspension is stirred for approximately 30 minutes.[5]

-

Any excess nitrous acid is subsequently neutralized by the careful addition of amidosulfonic acid until a negative test on starch-iodide paper is achieved.[5]

-

The diazonium salt suspension is then coupled with 3-hydroxy-2-naphthoic acid.

-

Procedure:

-

In a separate vessel, a solution of the coupling component is prepared by dissolving 3-hydroxy-2-naphthoic acid (18.8 g, 0.1 mol) and sodium hydroxide (20.1 g) in water (550 ml).[5]

-

The diazonium salt suspension from Stage 1 is added dropwise to the alkaline solution of 3-hydroxy-2-naphthoic acid.[5]

-

The reaction temperature is maintained between 10 and 15°C, and the pH is kept in the alkaline range of 8 to 11 to facilitate the coupling reaction.[1]

-

The mixture is stirred until the coupling reaction is complete, which can be monitored by testing for the absence of the diazonium salt.[4]

-

The final stage involves the formation of the insoluble calcium salt of the azo dye.

-

Procedure:

-

To the reaction mass from Stage 2, a solution of calcium chloride is added.[1][4]

-

The mixture is then heated to a temperature of 75 to 80°C to facilitate the formation of the calcium salt.[4]

-

The precipitated pigment is then isolated from the reaction mixture by filtration.[1]

-

The filter cake is washed thoroughly with water to remove any unreacted salts and other soluble impurities.[1]

-

The final pigment is dried in an oven to yield this compound.[1]

-

Data Presentation

The quantitative data for the synthesis of this compound are summarized in the tables below.

Table 1: Reagents for Synthesis (based on 0.1 mol scale)

| Stage | Reagent | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Diazotization | 2-Amino-5-chloro-p-toluenesulfonic acid | C₇H₈ClNO₃S | 221.66 | 22.15 g | 0.1 |

| Sodium Hydroxide | NaOH | 40.00 | 6.4 g | 0.16 | |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 40 ml | - | |

| Sodium Nitrite | NaNO₂ | 69.00 | 7.2 g | 0.104 | |

| Coupling | 3-Hydroxy-2-naphthoic acid (BONA) | C₁₁H₈O₃ | 188.18 | 18.8 g | 0.1 |

| Sodium Hydroxide | NaOH | 40.00 | 20.1 g | 0.50 | |

| Laking | Calcium Chloride | CaCl₂ | 110.98 | Varies | Varies |

Table 2: Reaction Conditions

| Stage | Parameter | Value |

| Diazotization | Temperature | 0–5°C |

| Reaction Time | ~30 minutes | |

| Coupling | Temperature | 10–15°C |

| pH | 8–11 | |

| Laking | Temperature | 75–80°C |

Visualization of Synthesis

The following diagrams illustrate the workflow and logical relationships in the synthesis of this compound.

Caption: Synthesis workflow from starting materials to the final pigment.

Caption: Logical progression of the synthesis stages.

References

- 1. This compound | 17852-99-2 | Benchchem [benchchem.com]

- 2. Pigment Red 52:1 CAS#: 17852-99-2 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. First crystal structure of a Pigment Red 52 compound: DMSO solvate hydrate of the monosodium salt - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic Data of Monoazo Lake Pigments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data of monoazo lake pigments, a class of organic colorants widely used in various industries, including pharmaceuticals for coatings and coloration. Understanding the solid-state chemistry of these pigments is crucial for controlling their physical and chemical properties, such as color, stability, and dissolution rates. This document summarizes key crystallographic data, details the experimental protocols for their determination, and provides visualizations of experimental workflows.

Introduction to Monoazo Lake Pigments

Monoazo lake pigments are formed by the precipitation of a water-soluble monoazo dye with a metallic salt, typically of calcium, barium, or strontium. The resulting insoluble pigment exhibits distinct crystalline structures that dictate its performance characteristics. The molecular structure generally consists of an aromatic or heteroaromatic ring system linked by an azo group (-N=N-) to a coupling component, often a naphthol derivative. The presence of sulfonic acid and/or carboxylic acid groups facilitates the formation of the metallic salt.

Crystallographic Data of Selected Monoazo Lake Pigments

The determination of the crystal structures of monoazo lake pigments is challenging due to their low solubility, which often hinders the growth of single crystals suitable for X-ray diffraction. Consequently, many structures are solved from high-resolution powder X-ray diffraction data. The following tables summarize the crystallographic data for several industrially significant monoazo lake pigments.

Table 1: Crystallographic Data of C.I. Pigment Red 57:1 Hydrates

C.I. Pigment Red 57:1 is one of the most important organic red pigments, and its different hydration states exhibit distinct crystal structures. All three phases crystallize in the monoclinic space group P21/c with four molecules per unit cell (Z=4).[1][2][3] The crystal structures consist of double layers, with a polar layer containing water molecules, calcium ions, and the sulfonate and carboxylate groups, and a nonpolar layer comprising the naphthalene and toluene moieties.[1][3]

| Hydration State | Chemical Formula | Crystal System | Space Group | Z | Unit Cell Parameters |

| Anhydrous | Ca(C₁₈H₁₂N₂O₆S) | Monoclinic | P21/c | 4 | Data not available in searched literature |

| Monohydrate | Ca(C₁₈H₁₂N₂O₆S)·H₂O | Monoclinic | P21/c | 4 | Data not available in searched literature |

| Trihydrate | Ca(C₁₈H₁₂N₂O₆S)·3H₂O | Monoclinic | P21/c | 4 | Data not available in searched literature |

Table 2: Crystallographic Data of Other Monoazo Lake Pigments

| Pigment Name | C.I. Name | Chemical Formula | Crystal System | Space Group | Z | Unit Cell Parameters |

| Pigment Red 48:2 (α-phase) | 15865:2 | Ca(C₁₈H₁₁ClN₂O₆S)·H₂O | Monoclinic | P21/c | 4 | a = 25.186(3) Å, b = 6.848(1) Å, c = 22.863(3) Å, β = 100.95(1)° |

| Pigment Red 53:2 (γ-phase) | 15585:2 | Ca(C₁₇H₁₂ClN₂O₄S)₂·2H₂O | Monoclinic | P2₁/c | 2 | a = 23.327(2) Å, b = 6.9531(6) Å, c = 12.015(1) Å, β = 101.46(1)° |

| Pigment Red 4 | 12085 | C₁₆H₁₁ClN₂O₃ | Monoclinic | P21/c | 4 | a = 6.94030(10) Å, b = 12.6111(2) Å, c = 15.7945(2) Å, β = 96.4440(10)° |

Experimental Protocols

The crystallographic data presented in this guide are primarily obtained through single-crystal and powder X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Due to the aforementioned difficulty in growing suitable single crystals of monoazo lake pigments, this technique is less common but provides the most accurate structural information when successful.

Methodology:

-

Crystal Growth: High-quality single crystals are grown from a dilute solution of the purified pigment in a suitable solvent or solvent mixture. Slow evaporation, slow cooling, or vapor diffusion methods are commonly employed. The ideal crystal size for SC-XRD is typically in the range of 0.1 to 0.5 mm in all dimensions.

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head, often using a cryo-loop or a glass fiber with a suitable adhesive.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation). The crystal is rotated, and the diffraction pattern is collected on a detector (e.g., a CCD or CMOS detector). Data is collected over a wide range of angles to ensure a complete dataset.

-

Data Processing: The collected diffraction intensities are integrated, corrected for various factors (e.g., Lorentz and polarization effects, absorption), and scaled.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is the more common technique for the structural characterization of monoazo lake pigments due to the microcrystalline nature of the precipitated powders.

Methodology:

-

Sample Preparation: A fine powder of the pigment is gently packed into a sample holder. The surface of the powder should be flat and level with the holder's surface to ensure accurate diffraction angles.

-

Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The sample is typically rotated during the measurement to ensure that all possible crystal orientations are sampled.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are used to determine the unit cell parameters and space group of the crystalline phase.

-

Structure Solution (ab initio): For novel structures, the unit cell is first indexed from the peak positions. The integrated intensities of the peaks are then used in structure solution programs, often employing real-space methods like simulated annealing, to determine the arrangement of the molecule within the unit cell.

-

Rietveld Refinement: The entire calculated powder pattern is fitted to the experimental pattern, refining the structural and instrumental parameters to obtain the final crystal structure.

Visualizations

The following diagrams illustrate the general workflows for determining the crystal structure of monoazo lake pigments.

References

An In-depth Technical Guide on the Thermal and Photostability of C.I. Pigment Red 52:1

Introduction

C.I. Pigment Red 52:1 is a monoazo calcium salt lake pigment, chemically identified as the calcium salt of 4-((4-chloro-5-methyl-2-sulfophenyl)azo)-3-hydroxy-2-naphthalenecarboxylic acid.[1][2] It belongs to the family of BON (Beta-Oxy-Naphthoic acid) azo pigments and is valued for its brilliant red shade.[2] This pigment finds extensive use in printing inks, particularly solvent-based and water-based inks for packaging, where it is noted for its high color strength and good viscosity stability.[3][4] It is also utilized in the coloration of plastics, paints, and textiles, although its stability properties can be a limiting factor in certain high-performance applications.[3][4] This guide provides a detailed examination of the thermal and photostability of this compound, presenting key data, experimental methodologies, and potential degradation pathways.

Thermal Stability

The thermal stability of a pigment is a critical parameter, especially for applications involving high-temperature processing, such as in plastics. This compound generally exhibits moderate heat resistance. Reports indicate its stability is reliable up to 180°C, which can be a limitation for some high-temperature engineering plastics.[3] Beyond this temperature, degradation can occur, leading to color changes. However, research has demonstrated that its thermal stability can be significantly enhanced. For instance, intercalating the pigment into MgAl-NO3-layered double hydroxides (LDHs) has been shown to improve its thermal stability to 250°C.[3][5] Some data even suggests a decomposition temperature exceeding 250°C.[6][7]

Quantitative Thermal Stability Data

| Parameter | Value | Notes | Source(s) |

| Heat Resistance | 180 °C | General use limit in applications like plastics. | [3][4] |

| Melting Point | >250 °C (decomposes) | The pigment decomposes before melting. | [6][7] |

| Enhanced Stability | 250 °C | Achieved via intercalation into MgAl-NO3-layered double hydroxides (LDHs). | [3][5] |

Photostability

Photostability, or lightfastness, measures a pigment's resistance to fading or color change upon exposure to light. This compound is generally considered to have moderate lightfastness, making it suitable for applications where high durability to prolonged sunlight exposure is not the primary requirement.[3] Its photostability is often rated on the Blue Wool Scale, an eight-step scale where 1 indicates very poor lightfastness and 8 is excellent. Reports on its rating vary, with some sources citing a moderate rating of 6, while others indicate a lower rating of 3.[3][4] This variability can depend on the specific formulation, including the binder system and the presence of stabilizers. Similar to its thermal properties, the photostability of Pigment Red 52:1 can be improved by shielding the chromophore from UV radiation, for example, through intercalation into layered double hydroxides (LDHs).[1][3][8]

Quantitative Photostability Data

| Scale | Rating | Interpretation | Source(s) |

| Blue Wool Scale | 6 | Moderate Lightfastness | [3] |

| Blue Wool Scale | 3 | Fair Lightfastness | [4] |

Experimental Protocols

The evaluation of pigment stability relies on standardized analytical techniques. Thermogravimetric Analysis (TGA) and Xenon Arc Accelerated Weathering are the primary methods for assessing thermal and photostability, respectively.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to determine the temperature at which a pigment begins to decompose by measuring mass loss as a function of temperature.[3][9]

Methodology:

-

Sample Preparation: A small, precisely weighed sample of the pigment powder (typically 5-10 mg) is placed into a high-purity, inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The sample is loaded into a TGA instrument, which consists of a high-precision balance and a furnace.[10]

-

Experimental Conditions:

-

Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[11]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant, controlled rate (e.g., 10 or 20°C/min).[11][12]

-

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (a plot of mass vs. temperature) is analyzed. The onset temperature of significant mass loss is identified as the decomposition temperature, indicating the limit of the pigment's thermal stability.[13]

Xenon Arc Accelerated Weathering for Photostability

Xenon arc testing is a laboratory method that simulates the damaging effects of full-spectrum sunlight, temperature, and moisture to assess the lightfastness of materials over a shortened period.[14][15]

Methodology:

-

Sample Preparation: The pigment is dispersed in a suitable medium (e.g., a paint or polymer matrix) and applied to standardized panels. Control samples are kept in the dark for later comparison.

-

Instrument Setup: The test panels are mounted in a xenon arc test chamber. This chamber is equipped with a xenon arc lamp, which provides a radiation spectrum that closely simulates natural sunlight.[14][16] Optical filters are used to tailor the light spectrum for specific end-use conditions (e.g., outdoor or indoor exposure).[15]

-

Experimental Conditions (Cycle Parameters): The samples are subjected to controlled, repeating cycles of light, temperature, and moisture. A typical cycle might be defined by standards like ASTM G155 or ISO 4892.[15][17]

-

Irradiance: The light intensity is controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).[14]

-

Temperature: Black Panel Temperature (BPT) is controlled to simulate surface heating by sunlight (e.g., 63°C).[14]

-

Humidity: Relative humidity is controlled to mimic natural conditions.[14]

-

Moisture: Cycles often include periods of water spray to simulate rain and dew.[14][15]

-

-

Data Acquisition: At specified intervals (e.g., 500, 1000, 2000 hours), the exposed samples are removed and evaluated.[15]

-

Data Analysis:

-

Visual Assessment: Samples are visually inspected for changes like fading, cracking, or chalking.[14]

-

Colorimetric Measurement: A spectrophotometer or colorimeter is used to measure the color change. The total color difference (ΔE*) is calculated to provide a quantitative measure of fading.[14] The results are compared against the unexposed control samples.

-

Visualizations

Experimental and Degradation Pathways

The following diagrams illustrate a typical workflow for pigment stability testing and a generalized pathway for the degradation of azo pigments.

Caption: Workflow for Thermal and Photostability Testing.

Caption: Generalized Azo Pigment Degradation Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Pigment Red 52:1 [dyestuffintermediates.com]

- 3. This compound | 17852-99-2 | Benchchem [benchchem.com]

- 4. Pigment Red 52:1 - SY Chemical Co., Ltd. [sypigment.com]

- 5. researchgate.net [researchgate.net]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. red pigment prodigiosin: Topics by Science.gov [science.gov]

- 9. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]

- 10. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 11. aurigaresearch.com [aurigaresearch.com]

- 12. pcimag.com [pcimag.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. atstestlab.com [atstestlab.com]

- 15. Xenon-Arc Accelerated Exposure [intertek.com]

- 16. qualitest.ae [qualitest.ae]

- 17. worldoftest.com [worldoftest.com]

An In-depth Technical Guide to the Toxicological Profile of C.I. Pigment Red 52:1

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 52:1, identified by CAS number 17852-99-2 and Colour Index number 15860:1, is a monoazo calcium salt pigment. Its chemical name is Calcium 4-((4-chloro-3-sulfophenyl)azo)-3-hydroxy-2-naphthalenecarboxylate. This document provides a comprehensive overview of the available toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and visual representations of testing protocols. The information is intended to support safety assessments and research applications.

Toxicological Data Summary

The toxicological profile of this compound indicates a low order of acute toxicity. Data on other endpoints such as repeated dose toxicity, carcinogenicity, and reproductive toxicity are limited for this specific pigment. The following tables summarize the available quantitative data.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg bw | [1] |

| LD50 | Rat | Oral | 8110 mg/kg bw | [2] |

| LD50 | Rabbit | Dermal | > 2 g/kg | [2] |

Table 2: Irritation

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Non-irritating | [3] |

| Eye Irritation | Rabbit | Non-irritating | [3][4] |

Table 3: Genotoxicity

Specific genotoxicity data for this compound is limited. However, BONA pigment lakes, a category to which Pigment Red 52:1 belongs, have generally tested negative in genotoxicity assays.[5]

Table 4: Carcinogenicity

No specific carcinogenicity studies for this compound were identified. Studies on analogous BONA pigments, such as C.I. Pigment Red 57:1, have not indicated carcinogenic potential.[5]

Table 5: Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies were identified for this compound.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not extensively published. The following descriptions are based on standard OECD guidelines that are typically followed for such assessments.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity is typically determined in a stepwise procedure using a small number of animals.

-

Test Animals: Usually, female rats are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.

-

Dose Administration: The pigment is administered orally by gavage, typically suspended in a suitable vehicle like water or oil. A starting dose of 2000 mg/kg body weight is common for substances with expected low toxicity.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Skin Irritation (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Test Site Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A small amount (e.g., 0.5 g) of the pigment, moistened with a suitable vehicle, is applied to a small patch of skin (approx. 6 cm²). The patch is covered with a gauze dressing and semi-occlusive bandage for 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation (Following OECD Guideline 405)

This test assesses the potential of a substance to produce irritation or damage to the eye.

-

Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Application: A small amount (e.g., 0.1 g) of the pigment is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

Bacterial Reverse Mutation Test (Ames Test, Following OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a substance.

-

Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.

-

Procedure: The bacterial strains are exposed to various concentrations of the pigment on a minimal agar medium.

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertants indicates mutagenic potential. For azo dyes, a pre-incubation modification is often used to facilitate reductive cleavage of the azo bond.

Conclusion

Based on the available data, this compound exhibits low acute toxicity. There is a lack of specific data for this pigment concerning repeated dose toxicity, carcinogenicity, and reproductive toxicity. The broader category of BONA pigment lakes, to which it belongs, generally shows a low hazard profile. Further studies on this compound would be necessary to provide a more complete toxicological characterization. The experimental protocols described herein are based on internationally accepted guidelines and provide a framework for such future investigations.

References

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of C.I. Pigment Red 52:1

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 52:1, a monoazo pigment belonging to the BONA (beta-oxynaphthoic acid) lake pigment category, is a widely used colorant in various industrial applications. Its chemical structure, a calcium salt of the coupling product of 2-Amino-5-chloro-4-methylbenzenesulfonic acid and 3-Hydroxy-2-naphthoic acid, imparts a brilliant red hue. However, the stability of this pigment under various environmental and industrial conditions is a critical concern, as its degradation can lead to color fading and the formation of potentially hazardous byproducts. This technical guide provides a comprehensive overview of the known and predicted degradation pathways of this compound, summarizes available data on its byproducts, and outlines relevant experimental methodologies.

Predicted Degradation Pathways

The primary mechanism of azo dye degradation involves the reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for the pigment's color. This cleavage can be initiated by various means, including microbial action, photocatalysis, and chemical reduction.

The predicted primary degradation of this compound involves the breaking of the azo linkage, which would likely yield its two precursor molecules:

-

2-Amino-5-chloro-4-methylbenzenesulfonic acid

-

3-Hydroxy-2-naphthoic acid

Further degradation of these aromatic amines can then occur, potentially leading to a variety of smaller, and in some cases, more toxic, intermediate compounds before complete mineralization to carbon dioxide, water, and inorganic salts.

Degradation Byproducts

While specific studies exhaustively detailing the degradation byproducts of this compound are limited, research on structurally similar azo pigments provides valuable insights. The primary byproducts expected from the initial azo bond cleavage are the precursor molecules.

Table 1: Predicted Primary Degradation Byproducts of this compound

| Precursor Molecule | Chemical Formula |

| 2-Amino-5-chloro-4-methylbenzenesulfonic acid | C₇H₈ClNO₃S |

| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ |

Further degradation of these precursors can lead to a complex mixture of intermediates. For instance, studies on other red azo pigments have identified phthalic anhydride and phthalimide as photodegradation products. The presence of chlorine and sulfur in the structure of this compound also suggests the potential formation of chlorinated and sulfonated aromatic amines, which can be of environmental and toxicological concern. The identification and quantification of these byproducts are crucial for a complete risk assessment.

Experimental Protocols for Degradation Studies

To investigate the degradation of this compound, various experimental methodologies can be employed. These protocols are designed to simulate different environmental and industrial conditions that the pigment might encounter.

Photocatalytic Degradation

This method utilizes a semiconductor photocatalyst (e.g., TiO₂) and a light source (e.g., UV or simulated solar light) to induce degradation.

Experimental Workflow:

Methodology:

-

Prepare a stock suspension of this compound in deionized water.

-

Add a specific concentration of the photocatalyst (e.g., 1 g/L of TiO₂).

-

Adjust the pH of the suspension to the desired level using dilute acid or base.

-

Place the suspension in a photoreactor equipped with a light source and a magnetic stirrer.

-

Irradiate the suspension while maintaining constant stirring.

-

Withdraw aliquots at predetermined time intervals.

-

Filter the samples to remove the photocatalyst particles.

-

Analyze the filtrate for the remaining pigment concentration using UV-Vis spectrophotometry and for degradation byproducts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Biodegradation

This approach utilizes microorganisms to break down the pigment. Both aerobic and anaerobic conditions can be investigated.

Experimental Workflow:

Methodology:

-

Prepare a suitable mineral salt medium that provides essential nutrients for microbial growth.

-

Add this compound to the medium at a specific concentration. It can be used as the sole carbon source or in conjunction with a co-substrate like glucose.

-

Inoculate the medium with a pure microbial strain known for dye degradation or with a mixed culture from a source like activated sludge.

-

Incubate the cultures under controlled conditions (e.g., 37°C, pH 7) with or without shaking (for aerobic or anaerobic conditions, respectively).

-

Monitor the decolorization of the medium visually and spectrophotometrically over time.

-

At the end of the incubation period, collect samples, centrifuge to remove biomass, and filter the supernatant.

-

Analyze the supernatant for residual pigment and metabolic byproducts using chromatographic and spectrometric techniques.

Quantitative Data

Currently, there is a significant lack of published quantitative data specifically on the degradation kinetics and byproduct formation for this compound. The majority of available information pertains to the general class of azo dyes or other specific pigments. Research in this area is needed to accurately assess the environmental fate and potential risks associated with this pigment.

Conclusion

The degradation of this compound is a complex process that is predicted to initiate with the cleavage of the azo bond, leading to the formation of its precursor molecules, 2-Amino-5-chloro-4-methylbenzenesulfonic acid and 3-Hydroxy-2-naphthoic acid. Subsequent degradation of these intermediates can result in a variety of byproducts. While detailed experimental data for this specific pigment is scarce, the methodologies outlined in this guide provide a framework for future research to elucidate its degradation pathways, identify and quantify byproducts, and assess its environmental impact. Such studies are essential for ensuring the safe use and disposal of this widely used colorant.

Solubility of C.I. Pigment Red 52:1 in organic solvents

An In-depth Technical Guide to the Solubility of C.I. Pigment Red 52:1 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C.I. 15860:1; CAS 17852-99-2) is a monoazo calcium lake pigment widely utilized in printing inks and industrial coatings.[1][2] Its performance and application are intrinsically linked to its interactions with organic solvents. This guide provides a comprehensive overview of the solubility and resistance of this compound in various organic solvents, based on available technical data. While precise quantitative solubility data is not widely published, this document consolidates qualitative assessments of its solvent fastness and outlines standard experimental protocols for determining pigment solubility.

Chemical and Physical Properties

This compound is characterized by the presence of a single azo group (-N=N-) in its molecular structure.[1] It is produced by the diazotization of 2-amino-5-chloro-4-methylbenzenesulfonic acid, followed by coupling with 3-hydroxy-2-naphthoic acid, and subsequent conversion into a calcium salt.[3] This laking process renders the pigment largely insoluble in water and many organic solvents, a crucial characteristic for its use in various applications.[2]

Solubility and Solvent Resistance

The interaction of this compound with organic solvents is typically described in terms of its "resistance" or "fastness," which indicates its ability to withstand dissolution or "bleeding" when in contact with a solvent. Quantitative solubility values (e.g., in g/100 mL) are not commonly reported in publicly available technical literature for this specific pigment. However, several sources provide qualitative data on its performance in various solvents, often rated on a scale of 1 to 5, where 5 indicates excellent resistance and 1 indicates poor resistance.

Data Presentation: Solvent Fastness of this compound

The following table summarizes the solvent resistance of this compound as reported in various technical data sheets. It is important to note that the exact test methods and rating scales may vary between manufacturers.

| Organic Solvent | Chemical Class | Resistance/Fastness Rating |

| Xylene | Aromatic Hydrocarbon | Good[4] |

| Ethanol | Alcohol | Good[4], Not Soluble[3] |

| Ethyl Acetate | Ester | Good[4] |

| White Spirit | Aliphatic Hydrocarbon | Good[4] |

| Butyl Acetate | Ester | 4 (Good) |

| Benzene | Aromatic Hydrocarbon | 4 (Good) |

| Ketones (general) | Ketone | 4 (Good) |

Note: The numerical ratings are based on a 1-5 scale, where 5 is excellent.

Experimental Protocols for Determining Pigment Solubility and Bleeding

For researchers and professionals requiring precise solubility data, standardized experimental methods must be employed. The following protocols are based on established industry standards for evaluating the solvent resistance and bleeding characteristics of pigments.

ASTM D279: Standard Test Methods for Bleeding of Pigments

This standard provides two primary methods for assessing the bleeding characteristics of dry pigments.

This method is a rapid test to determine the amount of color extracted when a pigment is in direct contact with a solvent.

Methodology:

-

Sample Preparation: Accurately weigh 0.50 g of this compound into a test tube or vial.

-

Solvent Addition: Add 20 mL of the desired organic solvent (e.g., toluene is the standard, but others can be used by agreement).

-

Agitation and Incubation: Stopper the container and shake vigorously for 10 seconds. Allow the mixture to stand for 15 minutes. Repeat the 10-second shake and let it stand for an additional 45 minutes.

-

Filtration: Filter the mixture through a filter paper (e.g., Whatman No. 44) with a bed of a non-bleeding filter aid like Blanc Fixe.

-

Observation: Observe the filtrate for any coloration. The degree of bleeding is assessed visually against a standard or on a 1-5 scale (5 = no bleeding, 1 = severe bleeding).

This method evaluates the migration of the pigment from a base coat into a subsequently applied white topcoat. It provides a more practical assessment of bleed resistance in a coating system.

Methodology:

-

Base Coat Preparation: Prepare a colored coating using this compound in a suitable vehicle.

-

Application of Base Coat: Apply the colored coating to one half of a test panel and allow it to dry completely.

-

Application of Top Coat: Apply a white finish over the entire panel, covering both the colored base coat and the uncoated portion.

-

Drying and Observation: Allow the topcoat to dry completely.

-

Evaluation: Visually assess the white topcoat for any discoloration or color migration from the red base coat. The degree of bleeding is rated on a 1-5 scale.

Quantitative Solubility Determination

To obtain precise solubility data (e.g., g/L), a gravimetric or spectrophotometric method can be employed.

Methodology:

-

Sample Preparation: Prepare a saturated solution of this compound in the chosen organic solvent at a specified temperature (e.g., 25°C). This can be achieved by adding an excess of the pigment to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved pigment from the saturated solution using centrifugation followed by fine filtration (e.g., using a 0.2 µm syringe filter).

-

Quantification (Gravimetric Method): a. Accurately measure a known volume of the clear, saturated filtrate into a pre-weighed, dry container. b. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved pigment is obtained. c. Calculate the solubility in g/L or other desired units.

-

Quantification (Spectrophotometric Method): a. If the pigment has a known molar absorptivity in the solvent, the concentration of the saturated solution can be determined using UV-Vis spectrophotometry and the Beer-Lambert law. b. This requires the preparation of a calibration curve with solutions of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for evaluating the solubility and resistance of a pigment in an organic solvent.

Caption: Workflow for Pigment-Solvent Interaction Assessment.

Conclusion

This compound exhibits good to excellent resistance to a range of common organic solvents, a property that is fundamental to its utility in inks and coatings. While quantitative solubility data remains scarce in public literature, standardized testing protocols such as ASTM D279 provide a robust framework for researchers and professionals to evaluate its performance for specific applications. The choice of solvent and the intended application will ultimately dictate the suitability of this pigment, and empirical testing is highly recommended to ensure desired performance characteristics are met.

References

Methodological & Application

Application Note: Comprehensive Characterization of C.I. Pigment Red 52:1

AN-PR521-V1

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the essential analytical techniques for the comprehensive characterization of C.I. Pigment Red 52:1 (CAS: 17852-99-2), a monoazo calcium salt lake pigment.[1][2] The protocols herein describe methods for confirming its chemical identity, purity, thermal stability, and morphology, which are critical parameters for its application in various industries, including pharmaceuticals, cosmetics, and printing inks.[1][3]

Physicochemical Properties

This compound is a synthetic organic pigment characterized by a single azo group (-N=N-) in its molecular structure.[1] It is specifically a calcium salt lake of the dye formed from the diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid and coupling with 3-Hydroxy-2-naphthoic acid.[1] Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| C.I. Name | Pigment Red 52:1 | [2] |

| C.I. Number | 15860:1 | [4] |

| CAS Number | 17852-99-2 | [1] |

| Molecular Formula | C₁₈H₁₁CaClN₂O₆S | [1] |

| Molecular Weight | 458.89 g/mol | [1] |

| Chemical Group | Monoazo Lake (BONA, Ca-salt) | [1][4] |

| Appearance | Red powder | [1] |

| Shade | Brilliant, Bluish Red | [1] |

| Heat Stability | 180°C (can be enhanced to 250°C via intercalation into LDHs) | [1][5] |

| Light Fastness | 6 (Scale of 1 to 8) | [1] |

Analytical Workflows and Methodologies

A multi-technique approach is necessary for the full characterization of this compound. The general workflow involves spectroscopic analysis for structural confirmation, chromatography for purity assessment, thermal analysis for stability, and microscopy for particle morphology.

Caption: General analytical workflow for pigment characterization.

Spectroscopic Characterization

Spectroscopic methods are fundamental for confirming the molecular structure and identifying the functional groups of the pigment.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational bands of the functional groups present in this compound.

Table 2: Illustrative FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3400-3500 | O-H stretching (hydroxyl group) |

| ~3000-3100 | Aromatic C-H stretching |

| ~1600-1620 | Aromatic C=C stretching |

| ~1550-1600 | Asymmetric COO⁻ stretching (carboxylate) |

| ~1490 | N=N stretching (azo group) |

| ~1400-1450 | Symmetric COO⁻ stretching (carboxylate) |

| ~1150-1250 | Asymmetric SO₃⁻ stretching (sulfonate) |

| ~1040-1080 | Symmetric SO₃⁻ stretching (sulfonate) |

| ~700-900 | C-H out-of-plane bending |

Protocol 3.1: FT-IR Analysis using KBr Pellet Technique

-

Sample Preparation:

-

Thoroughly mix ~1 mg of the this compound sample with ~100-200 mg of dry, IR-grade Potassium Bromide (KBr) in an agate mortar.

-

Grind the mixture to a fine, homogeneous powder.

-

Transfer the powder into a pellet-forming die.

-

Press the powder under a hydraulic press at 8-10 tons for 2-3 minutes to form a transparent or semi-transparent pellet.[6]

-

-

Background Collection:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Run a background scan to record the spectrum of the ambient atmosphere (H₂O, CO₂).[7]

-

-

Sample Analysis:

-

Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[8]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum should be baseline corrected and displayed in absorbance or transmittance mode.

-

Identify and label the major absorption peaks and compare them with reference spectra or the expected vibrational frequencies in Table 2.

-

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information and is particularly useful for identifying the azo linkage and aromatic ring structures. It can also be used for in-situ analysis within a complex matrix.[1]

Table 3: Representative Raman Bands for Red Azo Pigments

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~1600-1550 | Aromatic C=C stretching | [1] |

| ~1490 | N=N stretching (azo group) | [1] |

| ~1450 | CH₂ bending | [1] |

| ~1340 | C-N stretching | [1] |

| ~1250 | Phenyl-N stretching | [1] |

| ~1180 | C-H in-plane bending | [1] |

Protocol 3.2: Raman Spectroscopic Analysis

-

Instrument Setup:

-

Use a Raman microscope equipped with a suitable laser excitation source (e.g., 785 nm or 852 nm to minimize fluorescence).[9]

-

Calibrate the spectrometer using a known standard (e.g., silicon wafer).

-

-

Sample Preparation:

-

Place a small amount of the pigment powder on a microscope slide.

-

-

Data Acquisition:

-

Focus the laser onto the sample using the microscope objective.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 200-1800 cm⁻¹).

-

Adjust laser power and acquisition time to obtain a high-quality spectrum without causing thermal degradation of the sample.

-

-

Data Analysis:

-

Process the spectrum to remove any background fluorescence.

-

Identify and assign the characteristic Raman shifts by comparing them with reference data.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and quantifying any organic impurities or byproducts from its synthesis.[1]

Caption: Workflow for HPLC-based purity assessment.

Protocol 4.1: HPLC Purity Assay

-

Reagents and Equipment:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Solvent for sample preparation (e.g., Dimethylformamide or a mixture of Acetonitrile/Water).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm for general impurities and a wavelength in the 500-600 nm range for colored species.[1]

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: 20% to 95% B (linear gradient)

-

15-18 min: 95% B (hold)

-

18-20 min: 95% to 20% B (return to initial)

-

20-25 min: 20% B (re-equilibration)

-

-

-

Procedure:

-

Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL).

-

Prepare the sample to be tested at the same concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Inject a solvent blank, followed by the standard and sample solutions.[11]

-

-

Data Analysis:

-

Integrate the area of all peaks in the sample chromatogram.

-

Calculate the purity by the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

Table 4: Illustrative HPLC Data for Purity Analysis

| Retention Time (min) | Peak Identity | Area % |

| 3.5 | Impurity (e.g., Unreacted Amine) | 0.25 |

| 5.8 | Impurity (e.g., Coupling Byproduct) | 0.40 |

| 10.2 | This compound | 99.25 |

| 12.1 | Impurity (e.g., Degradation Product) | 0.10 |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of the pigment. This compound is reported to be stable up to 180°C.[1]

Protocol 5.1: Thermogravimetric Analysis (TGA)

-

Instrument Setup:

-

Calibrate the TGA instrument for temperature and mass.

-

-

Procedure:

-

Accurately weigh 5-10 mg of the pigment into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (~25°C) to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.[8]

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins (e.g., >5% loss).[1]

-

Identify the temperature ranges of major decomposition events.

-

Table 5: Representative Thermal Events for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 30 - 150 | ~1-3% | Loss of adsorbed water and volatile impurities. |

| >180-200 | - | Onset of thermal decomposition. |

| 200 - 450 | ~30-40% | Decomposition of organic moieties (azo, aromatic rings). |

| >450 | - | Formation of stable inorganic residue (e.g., CaS, CaO). |

Microscopic Characterization

Scanning Electron Microscopy (SEM) is employed to visualize the particle size, shape, and surface morphology of the pigment, which are critical properties influencing its performance in applications like inks and coatings.[1]

Protocol 6.1: Scanning Electron Microscopy (SEM) Analysis

-

Sample Preparation:

-

Sputter Coating:

-

To prevent charging and improve image quality, coat the sample with a thin conductive layer (e.g., 5-10 nm of gold or platinum) using a sputter coater.

-

-

Imaging:

-

Place the coated stub into the SEM chamber.

-

Evacuate the chamber to high vacuum.

-

Apply an appropriate accelerating voltage (e.g., 5-15 kV) and adjust the focus and stigma to obtain sharp images.

-

Capture images at various magnifications (e.g., 1,000x, 5,000x, 20,000x) to observe both agglomerates and primary particles.

-

-

Data Analysis:

-

Analyze the captured micrographs to describe the particle morphology (e.g., shape, texture).

-

Use the SEM software's measurement tools to estimate the particle size distribution. For many applications, a D50 of less than 500 nm is desired.[1]

-

References

- 1. This compound | 17852-99-2 | Benchchem [benchchem.com]

- 2. The Color of Art Pigment Database: Pigment Red, PR [artiscreation.com]

- 3. cbic.yale.edu [cbic.yale.edu]

- 4. SOPRANO [soprano.kikirpa.be]

- 5. researchgate.net [researchgate.net]

- 6. mse.washington.edu [mse.washington.edu]

- 7. SOP For Operation and Calibration of FTIR | Calibration of FTIR as per USP [chemicalslearning.com]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. epic.awi.de [epic.awi.de]

- 11. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]

- 12. journal.kci.go.kr [journal.kci.go.kr]

Application Note: HPLC Purity Analysis of C.I. Pigment Red 52:1

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 52:1 (C.I. 15860:1) is a monoazo calcium salt pigment widely utilized in printing inks, plastics, and other materials for its vibrant red hue.[1] The purity of this pigment is critical for its performance characteristics, such as color strength, dispersibility, and lightfastness, and to ensure the absence of potentially harmful impurities, particularly in applications with indirect food or drug contact. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound, allowing for the separation and quantification of the main component from organic impurities and synthesis byproducts.[1]

This application note provides a detailed protocol for the purity analysis of this compound using a reverse-phase HPLC method with UV-Vis detection. The methodology is designed to be robust and suitable for quality control and research environments.

Potential Impurities

The synthesis of this compound involves the diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid followed by coupling with 3-Hydroxy-2-naphthoic acid and subsequent precipitation with a calcium salt.[2] Based on this synthesis route, potential impurities may include:

-

Unreacted Starting Materials:

-

2-Amino-5-chloro-4-methylbenzenesulfonic acid

-

3-Hydroxy-2-naphthoic acid

-

-

Intermediates and Byproducts:

-

Isomeric coupling products

-

Decomposition products of the diazonium salt

-

Other related azo compounds

-

Experimental Protocol

This protocol outlines a representative reverse-phase HPLC method for the purity analysis of this compound.

1. Materials and Reagents

-

This compound sample

-

Reference standards for this compound and potential impurities (if available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid (or Formic acid for MS compatibility)

-

Dimethylformamide (DMF) or other suitable solvent for sample dissolution

-

Syringe filters (0.45 µm)

2. Instrumentation and Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis or Diode Array Detector (DAD) |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis/DAD at 530 nm (for the pigment and colored impurities) and 254 nm (for colorless impurities) |

3. Sample Preparation

-

Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

-

Dissolve the sample in a suitable solvent, such as Dimethylformamide (DMF), and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the mark with the same solvent to obtain a stock solution of 100 µg/mL.

-

Further dilute the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:Mobile Phase B) to a working concentration of approximately 10 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. Standard Preparation

-

Prepare individual stock solutions of this compound and available impurity reference standards in a suitable solvent (e.g., DMF) at a concentration of 100 µg/mL.

-

Prepare a mixed standard solution by appropriately diluting the individual stock solutions with the initial mobile phase composition to a final concentration suitable for creating a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

5. Data Analysis and Quantification

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

-

The purity of this compound can be determined by area normalization, assuming that all impurities have a similar response factor at the detection wavelength.

-

For more accurate quantification, use a calibration curve generated from the analysis of the mixed standard solution.

-

Calculate the concentration of each impurity and the purity of the main pigment.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained using this method.

| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 3.5 | 0.05 | 0.15 |

| 3-Hydroxy-2-naphthoic acid | 8.2 | 0.08 | 0.24 |

| This compound | 15.7 | 0.02 | 0.06 |

| Unknown Impurity 1 | 18.1 | - | - |

| Unknown Impurity 2 | 20.5 | - | - |

Visualizations

Experimental Workflow

Caption: Experimental workflow for HPLC purity analysis of this compound.

Logical Relationship of Components in Purity Analysis

Caption: Relationship between the pigment, impurities, and the analytical method.

References

Application Note: Particle Size and Morphology Analysis of C.I. Pigment Red 52:1 Using Scanning Electron Microscopy (SEM)

Introduction

C.I. Pigment Red 52:1 is a monoazo calcium salt lake pigment widely utilized in the printing ink, plastics, and coatings industries.[1] Its performance characteristics, such as color strength, gloss, viscosity, and stability, are intrinsically linked to its particle size distribution and morphology.[1] A uniform, fine particle size is often desirable, with a median particle size (D50) of less than 500 nm being critical for applications like high-quality inks to ensure colloidal stability.[1]

Scanning Electron Microscopy (SEM) is a powerful technique for the characterization of pigment particles, providing high-resolution images that reveal detailed information about their size, shape, and surface features.[2] Unlike indirect particle sizing methods, SEM allows for the direct visualization and measurement of individual particles and their agglomerates. This application note provides a detailed protocol for the particle size and morphology analysis of this compound using SEM, intended for researchers, scientists, and professionals in drug development and materials science.

Materials and Equipment

Materials:

-

This compound powder sample

-

Isopropanol (reagent grade)

-

Deionized water

-

Double-sided conductive carbon tape

-

Aluminum SEM stubs

-

Compressed nitrogen or argon gas

-

Sputter coater target (e.g., gold-palladium)

Equipment:

-

Scanning Electron Microscope (SEM)

-

Sputter coater

-

Ultrasonic bath

-

Vortex mixer

-

Pipettes

-

Fume hood

-

Image analysis software (e.g., ImageJ)

Experimental Protocol

A comprehensive workflow for the particle size analysis of this compound using SEM is outlined below. The process begins with sample preparation to ensure a representative and well-dispersed sample, followed by SEM imaging and subsequent image analysis to quantify particle size and morphology.

Experimental Workflow Diagram

Caption: Workflow for SEM-based particle size analysis.

Detailed Methodologies

1. Sample Preparation:

Proper sample preparation is critical to obtain high-quality SEM images and accurate particle size data. The goal is to achieve a uniform dispersion of individual particles on the SEM stub, minimizing agglomeration.

-

Dispersion:

-

Weigh approximately 1-5 mg of this compound powder.

-

Transfer the powder to a 1.5 mL microcentrifuge tube.

-

Add 1 mL of isopropanol to the tube.

-

Vortex the suspension for 1 minute to wet the pigment particles.

-

Place the tube in an ultrasonic bath for 15-30 minutes to break up agglomerates. The duration may need to be optimized based on the degree of agglomeration.[3]

-

-

Mounting:

-

Securely place a clean aluminum SEM stub on a holder.

-

Apply a piece of double-sided conductive carbon tape to the surface of the stub.[4]

-

Immediately after ultrasonication, while the particles are still suspended, pipette a 5-10 µL drop of the dispersion onto the carbon tape.[4][5] This is known as the drop casting method.[5]

-

Allow the solvent to evaporate completely in a fume hood at room temperature. This may take several minutes.

-

Gently blow off any loose particles with compressed nitrogen or argon gas.[5]

-

-

Conductive Coating:

-

Since organic pigments like this compound are non-conductive, a thin layer of a conductive material must be applied to prevent charging effects during SEM imaging.[4]

-

Place the stub with the dried pigment sample into a sputter coater.

-

Coat the sample with a thin layer (e.g., 5-10 nm) of a conductive metal, such as a gold-palladium alloy.

-

2. SEM Imaging:

-

Instrument Setup:

-

Carefully load the coated SEM stub into the SEM chamber.

-

Evacuate the chamber to the required vacuum level.

-

Set the accelerating voltage to a low to moderate level (e.g., 2-10 kV) to minimize potential beam damage to the organic pigment particles.

-

Select an appropriate working distance and spot size for optimal image resolution and depth of field.

-

-

Image Acquisition:

-

Navigate to a representative area of the sample at low magnification.

-

Increase the magnification to a level where individual particles are clearly resolved (e.g., 10,000x to 50,000x).

-

Acquire multiple images from different areas of the stub to ensure the data is representative of the entire sample.

-

Save the images in a high-resolution format (e.g., TIFF) with a scale bar.

-

3. Image Analysis:

The acquired SEM images can be analyzed using software such as ImageJ to obtain quantitative data on particle size distribution.

-

Software Protocol (using ImageJ):

-

Open the SEM image in ImageJ.

-

Set the scale of the image using the scale bar from the micrograph.

-

Convert the image to 8-bit grayscale.

-

Apply a threshold to the image to segment the particles from the background. The thresholding level should be carefully chosen to accurately represent the particle boundaries.

-

Use the "Watershed" function if necessary to separate touching particles.

-

Run the "Analyze Particles" command, setting appropriate size and circularity ranges to exclude artifacts and noise.

-

The software will then measure various parameters for each particle, such as area, perimeter, and Feret's diameter.

-

Export the results to a spreadsheet for further statistical analysis.

-

Results and Discussion

The SEM analysis provides both qualitative and quantitative information about the this compound sample.

Qualitative Analysis:

The SEM micrographs will reveal the morphology of the pigment particles. This includes their general shape (e.g., spherical, irregular, acicular), surface texture, and the extent of aggregation or agglomeration. This visual information is crucial for understanding the pigment's behavior in various applications.

Quantitative Analysis:

The data obtained from the image analysis of multiple SEM images can be compiled to generate a particle size distribution. This data is best presented in a tabular format for clarity and ease of comparison.

Table 1: Example Particle Size Distribution Data for this compound

| Parameter | Value |

| Number of Particles Analyzed | 500 |

| Mean Particle Diameter (nm) | 250 |

| Median Particle Diameter (D50) (nm) | 230 |

| D10 (nm) | 150 |

| D90 (nm) | 380 |

| Standard Deviation (nm) | 80 |

| Aspect Ratio (Mean) | 1.2 |

Note: The data presented in this table is for illustrative purposes and represents typical values for a micronized grade of this compound.

The D10, D50, and D90 values represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of particles with a smaller diameter, respectively. A narrow particle size distribution (a small difference between D10 and D90) is generally indicative of a more uniform product. The aspect ratio provides a measure of the particle's elongation and can be important for understanding properties like flow and packing.

Conclusion

The use of Scanning Electron Microscopy provides an effective and direct method for the characterization of this compound. The detailed protocols outlined in this application note for sample preparation, SEM imaging, and image analysis allow for the accurate and reproducible determination of particle size distribution and morphology. This information is of paramount importance for quality control, product development, and understanding the structure-property relationships of this widely used pigment. The direct visualization afforded by SEM offers valuable insights that complement data from other particle sizing techniques.

References

Application Notes and Protocols for C.I. Pigment Red 52:1 in Solvent-Based Printing Inks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Pigment Red 52:1, a monoazo calcium salt lake pigment, in solvent-based printing ink formulations. The information is intended for professionals in research and development environments.

Introduction

This compound (CAS No. 17852-99-2) is a versatile organic pigment that imparts a vibrant, bluish-red shade.[1] It is widely utilized in the printing ink industry, particularly in solvent-based systems for packaging applications.[1][2] Its key attributes include high color strength, good gloss, low viscosity, and favorable transparency, making it a suitable choice for a variety of printing processes.[1][3]

Physicochemical and Performance Data

The following table summarizes the key quantitative data for this compound, facilitating comparison and formulation decisions.

| Property | Value | Test Method/Reference |

| Chemical Identity | ||

| C.I. Name | Pigment Red 52:1 | [1] |

| C.I. Number | 15860:1 | [1][3] |

| CAS Number | 17852-99-2 | [1][3] |

| Molecular Formula | C18H11CaClN2O6S | [1] |

| Molecular Weight | 458.89 g/mol | [1] |

| Chemical Group | Monoazo Lake | [1][3] |

| Physical Properties | ||

| Appearance | Red powder | [3] |

| Shade | Bluish | [3] |

| Oil Absorption | 45-55 g/100g | [3] |

| Density | 1.68 g/cm³ | [3] |

| pH Value | 7.0-8.0 | [3] |

| BET Surface Area | 50 m²/g | [3] |

| Performance Properties | ||

| Heat Resistance | 180 °C | [2][3] |

| Light Fastness (BWS) | 3-6 | [2][3] |

| Water Resistance | 5 | [2] |

| Oil Resistance | 3-4 | [2] |

| Acid Resistance | 2-5 | [2][3] |

| Alkali Resistance | 3-5 | [2][3] |

| Alcohol Resistance | 3-5 | [2][3] |

| Ester Resistance | 5 | [3] |

| Benzene Resistance | 5 | [3] |

| Ketone Resistance | 5 | [3] |

| Bleeding Resistance | 4 | [3] |

| Soap Resistance | 4 | [3] |